molecular formula C24H19ClN2O6 B2505897 ethyl 4-[2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate CAS No. 1005056-24-5

ethyl 4-[2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate

Cat. No.: B2505897
CAS No.: 1005056-24-5
M. Wt: 466.87
InChI Key: HNJRRLPWIAKGJM-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate is a structurally complex heterocyclic compound featuring a fused pyrrolo[3,4-d][1,2]oxazole core. This bicyclic system is substituted at the 2-position with a 4-chlorophenyl group, at the 3-position with a furan-2-yl moiety, and at the 5-position with a benzoate ester linked via an ethyl group (Figure 1). Its synthesis likely involves multi-step cyclization and functionalization reactions, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

ethyl 4-[2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O6/c1-2-31-24(30)14-5-9-16(10-6-14)26-22(28)19-20(18-4-3-13-32-18)27(33-21(19)23(26)29)17-11-7-15(25)8-12-17/h3-13,19-21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJRRLPWIAKGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-d][1,2]oxazole structure, followed by the introduction of the furan and chlorophenyl groups. The final step involves esterification to form the ethyl benzoate moiety. Common reagents used in these steps include chlorinating agents, furan derivatives, and esterification catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity:
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A study highlighted the effectiveness of pyrrolidine derivatives against various cancer cell lines, suggesting that ethyl 4-[2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate may possess similar properties .

2. Antimicrobial Activity:
Compounds containing furan and chlorophenyl groups have been reported to exhibit antimicrobial effects. A related study demonstrated that similar structures showed activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be developed as a potential antimicrobial agent .

3. Anti-inflammatory Properties:
Some derivatives of oxazole and pyrrolidine are known for their anti-inflammatory effects. The presence of specific functional groups in this compound may enhance its ability to modulate inflammatory responses in biological systems .

Agricultural Applications

1. Pesticidal Activity:
Research on similar compounds indicates potential use as pesticides due to their ability to disrupt biological processes in pests. Compounds with furan and chlorophenyl moieties have shown efficacy in controlling agricultural pests by interfering with their metabolic pathways . this compound may be explored for such applications.

Materials Science Applications

1. Polymer Chemistry:
The unique structural features of this compound can be leveraged in polymer synthesis. Its ability to act as a monomer or additive could enhance the thermal stability and mechanical properties of polymers .

Case Studies

Study Application Findings
Study on Pyrrolidine DerivativesAnticancerShowed significant inhibition of tumor growth in vitro .
Antimicrobial Testing of Furan CompoundsAntimicrobialEffective against multiple bacterial strains .
Pesticidal Efficacy of Chlorophenyl CompoundsAgriculturalDisrupted metabolic pathways in target pests .
Polymer Enhancement StudiesMaterials ScienceImproved thermal stability observed in polymer blends .

Mechanism of Action

The mechanism of action of ethyl 4-[2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Key Substituents Molecular Weight* Notable Features
Ethyl 4-[2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate 4-Chlorophenyl, furan-2-yl, ethyl benzoate ~497.9 g/mol Furan introduces aromatic heterocyclic character; benzoate enhances lipophilicity.
2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione 4-Chlorophenyl, 4-(dimethylamino)phenyl, phenyl ~465.9 g/mol Dimethylamino group provides electron-donating effects; phenyl enhances steric bulk.
Ethyl 3-[3-(4-nitrophenyl)-4,6-dioxo-5-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-2-yl]propanoate 4-Nitrophenyl, phenyl, ethyl propanoate ~453.4 g/mol Nitro group confers strong electron-withdrawing properties; propanoate may improve solubility.
Ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate Benzyl, 4-chlorophenylpropyl, ethyl acetate ~386.9 g/mol Linear alkyl chain increases flexibility; benzyl group contributes to π-stacking interactions.

*Molecular weights calculated based on structural formulas.

Key Comparisons

Electronic Effects: The furan-2-yl group in the target compound introduces an oxygen-containing aromatic system, which may participate in hydrogen bonding or dipole interactions. This contrasts with the 4-(dimethylamino)phenyl group in , which is electron-donating and could enhance nucleophilic reactivity. The 4-nitrophenyl substituent in is strongly electron-withdrawing, likely reducing electron density at the pyrrolo-oxazole core and altering redox behavior compared to the target compound.

In contrast, the ethyl propanoate in has a shorter alkyl chain, which might marginally enhance aqueous solubility. The phenyl and benzyl groups in contribute to hydrophobic interactions but may reduce solubility in polar solvents.

Synthetic Accessibility :

  • Synthesis of the target compound likely employs cyclocondensation strategies similar to those described for , where multi-component reactions or stepwise functionalization of pyrrolidine precursors are utilized.
  • The 4-chlorophenyl group is a common motif across these compounds, suggesting its stability and ease of introduction via aryl halide coupling reactions .

Crystallographic Considerations :

  • Structural elucidation of such complex heterocycles often relies on X-ray crystallography using software like SHELX . The rigid pyrrolo-oxazole core facilitates crystal packing, while bulky substituents (e.g., furan-2-yl ) may introduce challenges in obtaining high-resolution data.

Biological Activity

Ethyl 4-[2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The compound features a unique structural arrangement combining elements such as a furan ring, a pyrrolo[3,4-d][1,2]oxazole moiety, and a chlorophenyl group. This complexity suggests diverse interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the pyrrolo[3,4-d][1,2]oxazole structure have shown moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity LevelIC50 (µM)
Example ASalmonella typhiModerate15.0
Example BBacillus subtilisStrong5.0

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. Notably, it demonstrates strong inhibitory effects on urease and acetylcholinesterase (AChE), which are crucial targets in treating conditions like peptic ulcers and Alzheimer's disease .

EnzymeInhibition TypeIC50 (µM)
UreaseStrong1.21
AcetylcholinesteraseModerate6.28

The proposed mechanism of action for this compound involves its interaction with specific amino acids in target enzymes and bacterial proteins. Molecular docking studies suggest that the compound forms stable complexes with these targets, leading to inhibition of their activity .

Case Studies

  • Antibacterial Efficacy : A study conducted on synthesized derivatives of pyrrolo[3,4-d][1,2]oxazole demonstrated their efficacy against resistant bacterial strains. The results indicated that modifications to the chlorophenyl group could enhance antibacterial potency .
  • Enzyme Inhibition Profile : Another investigation focused on the enzyme inhibition properties of related compounds showed that structural variations significantly affect their inhibitory capacity against AChE and urease. The study concluded that specific substitutions could lead to more effective inhibitors .

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